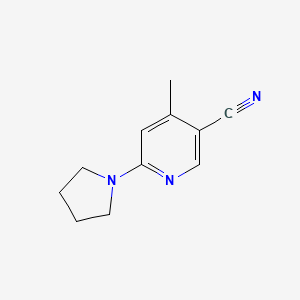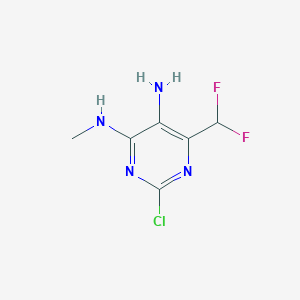![molecular formula C17H21N5O2 B11796304 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves several steps, starting from the appropriate substituted phenyl and pyridazine derivatives. The synthetic route typically includes:
Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with a nitrile or an ester to form the triazole ring.
Attachment of the dimethoxyphenyl group: This is achieved through a substitution reaction, where the dimethoxyphenyl group is introduced to the triazole ring.
Formation of the pyridazine ring: This involves the cyclization of the triazole derivative with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the amine group:
化学反応の分析
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
科学的研究の応用
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound in biological research to study various biochemical pathways and molecular targets.
Chemical Research: The compound is used in chemical research to develop new synthetic methodologies and to study the reactivity of triazolopyridazine derivatives.
Industrial Applications:
作用機序
The mechanism of action of 1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis of aromatic amino acids, which is a potential target for antimicrobial and anticancer therapies . The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with other molecules.
類似化合物との比較
1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core structure and exhibit similar biological activities, but differ in their substituents and specific properties.
1,2,4-Triazolo[3,4-b]thiadiazoles: These compounds have a similar triazole ring but differ in the attached heterocyclic ring, leading to different biological activities and applications.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused to the triazole ring, resulting in unique biological properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic development.
特性
分子式 |
C17H21N5O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
1-[6-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C17H21N5O2/c1-10(2)16(18)17-20-19-15-8-6-13(21-22(15)17)12-9-11(23-3)5-7-14(12)24-4/h5-10,16H,18H2,1-4H3 |
InChIキー |
PXQASURUOGRUHY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=NN=C2N1N=C(C=C2)C3=C(C=CC(=C3)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B11796226.png)

![2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)




![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)

![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)



